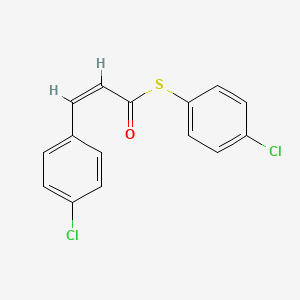
3-Fluoro-2-metilidenoxolano-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate, also known as EFMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate. This compound belongs to the oxolane carboxylate family and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate involves the inhibition of key enzymes and proteins that are involved in cancer cell proliferation and survival. Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate has been shown to have a significant impact on various biochemical and physiological processes in the body. Studies have reported that Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate can modulate the levels of various cytokines and chemokines, which are involved in the regulation of immune responses. Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate has also been shown to have anti-inflammatory activity and can reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate is its unique chemical structure, which makes it a promising candidate for drug development. Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate has been shown to exhibit potent anti-cancer activity and has a favorable pharmacokinetic profile. However, one of the limitations of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate is its low solubility in water, which can make it challenging to formulate as a drug.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate. One of the key areas of focus is the optimization of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate's pharmacokinetic properties, including its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate as a potential drug candidate for the treatment of various diseases.
In conclusion, Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate is a promising chemical compound with significant potential as a drug candidate. Its unique chemical structure and potent anti-cancer activity make it a promising target for drug development. However, further research is needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate involves the reaction of ethyl acetoacetate with 2,2-difluoroethylidene malononitrile in the presence of a base. The product obtained is then subjected to a cyclization reaction using trifluoroacetic acid, which results in the formation of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate.
Aplicaciones Científicas De Investigación
Potencial Antitumoral
Los derivados del indol, incluidos aquellos con una sustitución en la posición 3-fluoro, se han explorado por su actividad antitumoral. Si bien los estudios específicos sobre el 3-Fluoro-2-metilidenoxolano-3-carboxilato de etilo son limitados, su similitud estructural con otros agentes anticancerígenos basados en indol justifica una mayor investigación . Comprender su mecanismo de acción y sus posibles objetivos podría conducir a nuevas terapias contra el cáncer.
Síntesis Enantioselectiva
Los investigadores han desarrollado métodos sintéticos enantioselectivos para oxindoles sustituidos con 3-fluoro, que comparten similitudes con nuestro compuesto . Investigar la síntesis de los enantiómeros del this compound podría mejorar nuestra comprensión de sus efectos biológicos.
Propiedades
IUPAC Name |
ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-3-11-7(10)8(9)4-5-12-6(8)2/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNMZRXYVAAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOC1=C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

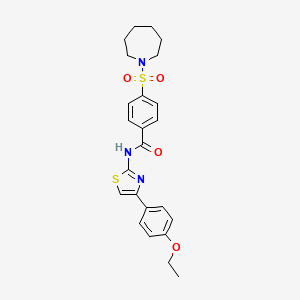
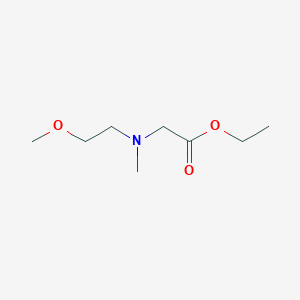
![(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2383140.png)
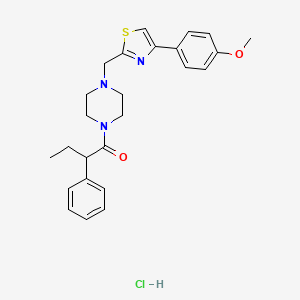
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383144.png)


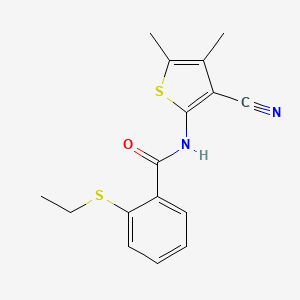
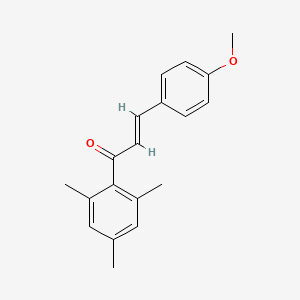
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2383152.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2383154.png)
![2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol](/img/structure/B2383155.png)
![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)
